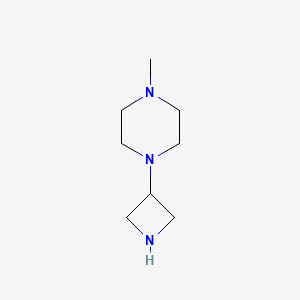

1-(Azetidin-3-yl)-4-methylpiperazine

Vue d'ensemble

Description

The compound 1-(Azetidin-3-yl)-4-methylpiperazine is a derivative that falls within the broader class of arylpiperazine compounds. Arylpiperazines are a significant group of compounds due to their presence in various pharmacologically active molecules. They are known to undergo metabolic pathways that involve the cleavage of the side-chain, resulting in the formation of 1-arylpiperazines .

Synthesis Analysis

The synthesis of related arylpiperazine derivatives has been described in the literature. For instance, N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of azaspirodecanedione and azaspinonanedione have been synthesized and characterized . Although the exact synthesis of 1-(Azetidin-3-yl)-4-methylpiperazine is not detailed in the provided papers, the methodologies for synthesizing similar compounds involve multi-step reactions that may include condensation, substitution, and ring-closure reactions .

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives is crucial for their interaction with biological targets. The length of the alkylene spacer in these compounds has been shown to significantly affect their affinity for serotonin receptors, with ethylene and propylene bridges conferring higher potency compared to methylene analogues . This suggests that the molecular structure of 1-(Azetidin-3-yl)-4-methylpiperazine would also be critical in determining its biological activity and receptor affinity.

Chemical Reactions Analysis

Arylpiperazine derivatives undergo various chemical reactions, including side-chain cleavage, which is a common metabolic pathway for these compounds. The cleavage results in the formation of 1-arylpiperazines, which can be quantitatively analyzed using gas chromatography-mass spectrometry . The reactivity of these compounds can also be influenced by the presence of substituents on the aryl ring, as seen in the synthesis of azetidinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylpiperazine derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group at the 3-position of the 4-arylpiperazine fragment has been associated with antiseizure properties in certain derivatives . Additionally, the antimicrobial activities of azetidinone analogues suggest that these compounds can interact effectively with bacterial strains, which is indicative of their chemical properties .

Applications De Recherche Scientifique

Histamine H4 Receptor Ligands

A study explored a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), leading to the synthesis of potent compounds. The optimization process involved systematic modifications, resulting in compounds demonstrating significant in vitro potency and in vivo activity as anti-inflammatory agents in animal models, supporting the potential use of H4R antagonists in pain management (Altenbach et al., 2008).

Antibacterial Agents

3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-one derivatives were synthesized from Schiff bases and exhibited significant antibacterial and antifungal activities, indicating their potential as antibacterial agents (Mohite & Bhaskar, 2011).

Azetidines and Azetidin-2-ones

Azetidines and azetidin-2-ones are thermally stable and have been used in synthesizing various compounds. They react with electrophiles and nucleophiles, providing a pathway for the synthesis of various cyclic products and serving as precursors for β-amino acids, amides, and other heterocyclic compounds. Applications in asymmetric synthesis, microwave applications, and polymer supports have been reported. They have shown potential in various therapeutic areas, including as cholesterol absorption inhibitors and enzyme inhibitors (Singh, D’hooghe, & Kimpe, 2008).

Antileishmanial Agents

A series of N-(1-methyl-1H-indol-3-yl)methyleneamines and azetidin-2-ones were synthesized and evaluated for their antileishmanial activity against Leishmania major. The conversion of methyleneamines to azetidin-2-ones resulted in a significant improvement in anti-parasitic activity, showcasing the potential of these compounds as antileishmanial agents (Singh et al., 2012).

Antiprotozoal Activity

Bicyclic diamines with a N-methylpiperazinyl group at the bridgehead atom were prepared and tested for their antiprotozoal activity. Some compounds showed promising activities against Plasmodium falciparum and Trypanosoma brucei rhodesiense, indicating their potential as antiprotozoal agents (Faist et al., 2013).

Anti-Tubercular Agents

A novel series of azetidinone derivatives comprising 1, 2, 4-triazole were synthesized and evaluated for their anti-tubercular activity. The design and development involved in silico designing and molecular docking experiments, resulting in compounds exhibiting good anti-tubercular activity against the Mycobacterium tuberculosis H37RV strain (Thomas, George, & Harindran., 2014).

Propriétés

IUPAC Name |

1-(azetidin-3-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3/c1-10-2-4-11(5-3-10)8-6-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYKUPAOANVPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609300 | |

| Record name | 1-(Azetidin-3-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)-4-methylpiperazine | |

CAS RN |

302355-82-4 | |

| Record name | 1-(Azetidin-3-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.